5-Bromo-N-(1-(3-(3-bromophenyl)thioureido)-2,2,2-trichloroethyl)furan-2-carboxamide
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Overview
Description
5-Bromo-N-(1-(3-(3-bromophenyl)thioureido)-2,2,2-trichloroethyl)furan-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a furan ring substituted with a carboxamide group, a trichloroethyl group, and a thioureido group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(1-(3-(3-bromophenyl)thioureido)-2,2,2-trichloroethyl)furan-2-carboxamide typically involves multiple steps, including the formation of the furan ring, bromination, and the introduction of the thioureido and trichloroethyl groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(1-(3-(3-bromophenyl)thioureido)-2,2,2-trichloroethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups like amines or ethers.
Scientific Research Applications
5-Bromo-N-(1-(3-(3-bromophenyl)thioureido)-2,2,2-trichloroethyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-N-(1-(3-(3-bromophenyl)thioureido)-2,2,2-trichloroethyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-nitropyridine: Another brominated compound with applications in organic synthesis and medicinal chemistry.
5-Bromoindole-2-carboxylic acid hydrazone derivatives: Studied for their anticancer properties and inhibition of tyrosine kinase activity.
Uniqueness
5-Bromo-N-(1-(3-(3-bromophenyl)thioureido)-2,2,2-trichloroethyl)furan-2-carboxamide is unique due to its combination of a furan ring, trichloroethyl group, and thioureido group
Properties
CAS No. |
303062-04-6 |
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Molecular Formula |
C14H10Br2Cl3N3O2S |
Molecular Weight |
550.5 g/mol |
IUPAC Name |
5-bromo-N-[1-[(3-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]furan-2-carboxamide |
InChI |
InChI=1S/C14H10Br2Cl3N3O2S/c15-7-2-1-3-8(6-7)20-13(25)22-12(14(17,18)19)21-11(23)9-4-5-10(16)24-9/h1-6,12H,(H,21,23)(H2,20,22,25) |
InChI Key |
NXUQRXFGSPQHCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(O2)Br |
Origin of Product |
United States |
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